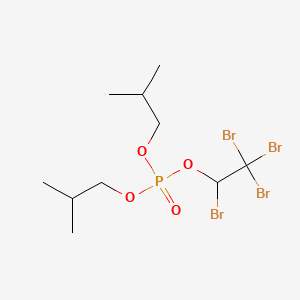
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a morpholinomethyl group attached to a phenyl-substituted tetrahydroindanone core, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride typically involves a multi-step process:
Formation of the Tetrahydroindanone Core: The initial step involves the cyclization of a suitable precursor to form the tetrahydroindanone structure. This can be achieved through intramolecular aldol condensation or other cyclization reactions under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation, using reagents such as benzoyl chloride or phenylmagnesium bromide.
Morpholinomethylation: The final step involves the introduction of the morpholinomethyl group. This is typically done by reacting the intermediate with morpholine and formaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
- 2-(Piperidin-1-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
- 2-(Pyrrolidin-1-ylmethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride
Uniqueness
2-(Morpholinomethyl)-3-phenyl-4,5,6,7-tetrahydro-1-indanone hydrochloride is unique due to its morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various applications.
属性
CAS 编号 |
88364-31-2 |
|---|---|
分子式 |
C20H26ClNO2 |
分子量 |
347.9 g/mol |
IUPAC 名称 |
2-(morpholin-4-ylmethyl)-3-phenyl-2,3,4,5,6,7-hexahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c22-20-17-9-5-4-8-16(17)19(15-6-2-1-3-7-15)18(20)14-21-10-12-23-13-11-21;/h1-3,6-7,18-19H,4-5,8-14H2;1H |
InChI 键 |
HIVRBMOPEBJDBY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(C(C2=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




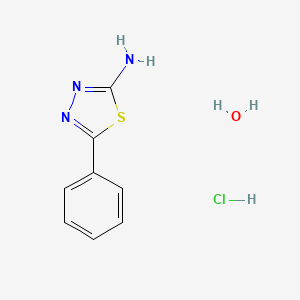
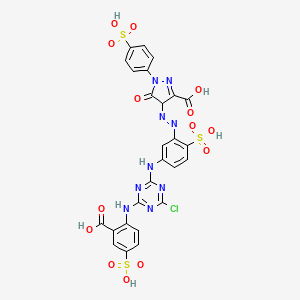
![(E)-but-2-enedioic acid;11-cyclopropyl-1-(2-methoxyethyl)-2,3,4,6,7,8,9,10-octahydropyrido[3,2-h][3]benzazepine](/img/structure/B12766615.png)

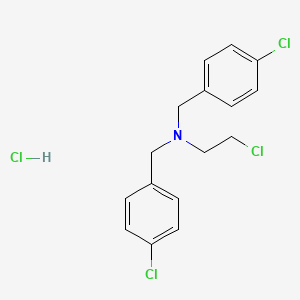



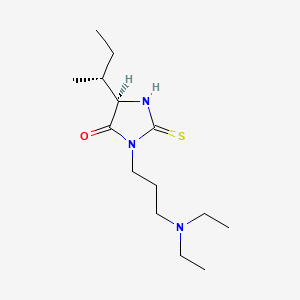
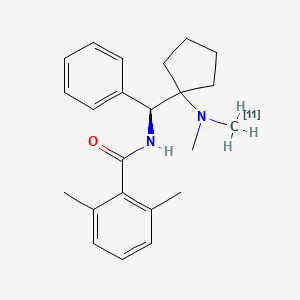
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)
